
2-((1R,3R)-1-(4-bromophenyl)-3-hydroxy-3-methylcyclobutyl)isoindoline-1,3-dione
Vue d'ensemble
Description
2-((1R,3R)-1-(4-bromophenyl)-3-hydroxy-3-methylcyclobutyl)isoindoline-1,3-dione is a useful research compound. Its molecular formula is C19H16BrNO3 and its molecular weight is 386.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Mesogenic Properties and Material Science Applications
Isoindoline-1,3-dione derivatives have been explored for their mesogenic properties, exhibiting enantiotropic liquid crystalline behavior with nematic textures and, in some cases, smectic A (SmA) phases. The synthesis and mesophase characterization of isoindoline-1,3-dione-based mesogenic Schiff bases reveal their potential in material science, particularly in the development of new liquid crystal displays and other optoelectronic devices. The influence of different spacers on their thermal behavior and mesomorphic properties has been systematically investigated, showcasing the versatility of these compounds for various applications in advanced materials (Dubey et al., 2018).
Structural Characterization and Molecular Design
Isoindoline-1,3-dione derivatives have been characterized to understand their molecular structure, aiding in the design of molecules with desired properties. For instance, the characterization of the structure of specific isoindoline-1,3-dione derivatives through NMR spectroscopy has provided insights into their molecular configurations, which is crucial for the synthesis of targeted molecules with specific biological or physical properties (Dioukhane et al., 2021).
Antimicrobial Applications
Research on isoindoline-1,3-dione derivatives has demonstrated their potential in antimicrobial applications. The synthesis and preliminary biological evaluation of novel nitro isoindoline-1,3-dione/phthalimide analogues have indicated moderate biological activities, suggesting their use as antimicrobial agents (Sankhe & Chindarkar, 2021). Another study on the synthesis, characterization, and antimicrobial studies of specific derivatives highlighted their moderate to excellent activity against tested bacteria and fungi, further supporting the biomedical relevance of these compounds (Sampal et al., 2018).
Green Chemistry and Sustainable Synthesis
The development of green chemistry approaches for the synthesis of isoindoline-1,3-dione derivatives has been emphasized, with methods such as using water extract of onion peel ash as a catalytic system. This approach not only provides an environmentally friendly synthesis pathway but also enhances the yield of the synthesized products, demonstrating the compound's alignment with sustainable chemistry practices (Journal et al., 2019).
Propriétés
IUPAC Name |
2-[1-(4-bromophenyl)-3-hydroxy-3-methylcyclobutyl]isoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16BrNO3/c1-18(24)10-19(11-18,12-6-8-13(20)9-7-12)21-16(22)14-4-2-3-5-15(14)17(21)23/h2-9,24H,10-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTWWBZGDWWONMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C1)(C2=CC=C(C=C2)Br)N3C(=O)C4=CC=CC=C4C3=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


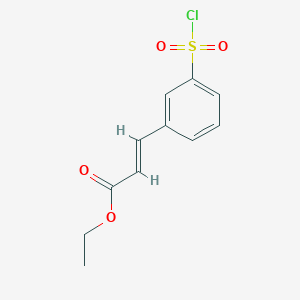


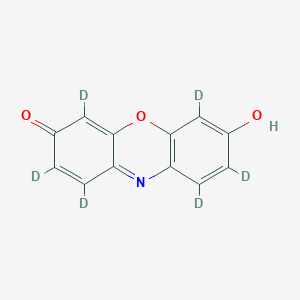




![1-[4-(Thiophen-2-yl)phenyl]ethan-1-amine](/img/structure/B1442375.png)
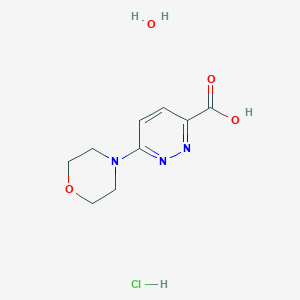
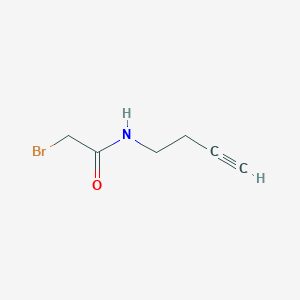
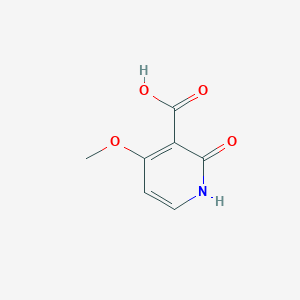

![3-Benzyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid](/img/structure/B1442381.png)
